molecular formula C11H17NS B033735 Pyridine, 3-(hexylthio)- CAS No. 100056-23-3

Pyridine, 3-(hexylthio)-

Cat. No. B033735
M. Wt: 195.33 g/mol
InChI Key: LBVMXEAJOWVKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 3-(hexylthio)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-(hexylsulfanyl)pyridine and is a thioether derivative of pyridine. It has a molecular formula of C11H17NS and a molecular weight of 191.32 g/mol.

Mechanism Of Action

The mechanism of action of pyridine, 3-(hexylthio)- is not fully understood. However, it is believed that the compound acts as a chelating agent, forming complexes with metal ions. These complexes can then interact with other molecules, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Pyridine, 3-(hexylthio)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using pyridine, 3-(hexylthio)- in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful ligand in coordination chemistry. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of pyridine, 3-(hexylthio)-. One potential area of research is the development of new complexes with metal ions for use in catalysis and material science. Another area of research is the study of the compound's potential applications in medicine, such as in the treatment of cancer and bacterial infections. Additionally, the compound's antioxidant properties could be further explored for their potential applications in the food and cosmetic industries.

Synthesis Methods

The synthesis of pyridine, 3-(hexylthio)- can be achieved through several methods. One of the most common methods is the reaction between pyridine and hexanethiol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained through the purification process. Another method involves the reaction of pyridine with hexylmagnesium bromide, followed by the oxidation of the resulting intermediate with sulfur.

Scientific Research Applications

Pyridine, 3-(hexylthio)- has been extensively studied for its potential applications in various fields of science. It has been used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes have been studied for their potential applications in catalysis, electrochemistry, and material science.

properties

CAS RN

100056-23-3

Product Name

Pyridine, 3-(hexylthio)-

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

3-hexylsulfanylpyridine

InChI

InChI=1S/C11H17NS/c1-2-3-4-5-9-13-11-7-6-8-12-10-11/h6-8,10H,2-5,9H2,1H3

InChI Key

LBVMXEAJOWVKQI-UHFFFAOYSA-N

SMILES

CCCCCCSC1=CN=CC=C1

Canonical SMILES

CCCCCCSC1=CN=CC=C1

synonyms

Pyridine, 3-(hexylthio)- (6CI,9CI)

Origin of Product

United States

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